5-(2-Chlorophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Catalog No.
S12507472
CAS No.
478254-56-7
M.F
C16H13ClN4S
M. Wt
328.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(2-Chlorophenyl)-4-((3-methylbenzylidene)amino)-...

CAS Number

478254-56-7

Product Name

5-(2-Chlorophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol

IUPAC Name

3-(2-chlorophenyl)-4-[(E)-(3-methylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

Molecular Formula

C16H13ClN4S

Molecular Weight

328.8 g/mol

InChI

InChI=1S/C16H13ClN4S/c1-11-5-4-6-12(9-11)10-18-21-15(19-20-16(21)22)13-7-2-3-8-14(13)17/h2-10H,1H3,(H,20,22)/b18-10+

InChI Key

VKPUVQAPIRVONN-VCHYOVAHSA-N

Canonical SMILES

CC1=CC(=CC=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl

Isomeric SMILES

CC1=CC(=CC=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl

5-(2-Chlorophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound belonging to the class of 1,2,4-triazole derivatives. This compound features a triazole ring that is substituted with a thiol group and an aromatic moiety. The presence of the 2-chlorophenyl and 3-methylbenzylidene groups enhances its potential biological activity. The molecular formula for this compound is C₁₆H₁₃ClN₄S, with a molecular weight of approximately 322.81 g/mol.

The chemical behavior of 5-(2-Chlorophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol can be characterized by its ability to undergo various reactions typical of triazole derivatives:

  • Nucleophilic Substitution: The thiol group can participate in nucleophilic substitution reactions, making the compound reactive towards electrophiles.
  • Condensation Reactions: The amino group can engage in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
  • Redox Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.

Compounds containing the 1,2,4-triazole ring have been studied for their diverse biological activities, including:

  • Antimicrobial Properties: Research indicates that triazole derivatives exhibit significant antibacterial and antifungal activities due to their ability to interfere with microbial metabolic processes .
  • Anticancer Effects: Some studies suggest that triazole-thiol compounds may possess chemopreventive properties by inducing apoptosis in cancer cells and inhibiting tumor growth .
  • Antitubercular Activity: Similar compounds have shown promise in targeting bacterial enzymes involved in folate synthesis, which is critical for bacterial growth and survival .

The synthesis of 5-(2-Chlorophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol can be achieved through several methods:

  • Hydrazinolysis of Aryl Hydrazides: Starting from substituted aryl hydrazides, a reaction with carbon disulfide in the presence of a base leads to the formation of the corresponding 1,2,4-triazole derivatives .
  • Condensation Reactions: The reaction between 3-methylbenzaldehyde and an appropriate hydrazine derivative can yield the desired triazole-thiol after cyclization .
  • Thiol Formation: The introduction of a thiol group can be achieved through the reaction of triazole intermediates with thiolating agents under acidic or basic conditions.

5-(2-Chlorophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol has potential applications in various fields:

  • Pharmaceuticals: Due to its antimicrobial and anticancer properties, this compound may serve as a lead structure for drug development targeting infectious diseases and cancer.
  • Agricultural Chemicals: Its antifungal properties could be exploited in developing new fungicides or plant protection agents.
  • Materials Science: Triazoles are often used in polymer chemistry and material science due to their stability and unique properties.

Studies on similar compounds have demonstrated their interactions with various biological targets. For instance:

  • Enzyme Inhibition: Triazole derivatives can inhibit enzymes like dihydrofolate reductase in bacteria, disrupting folate metabolism .
  • Molecular Docking Studies: Computational studies have shown that these compounds can bind effectively to active sites of target proteins, influencing their function .

Several compounds share structural similarities with 5-(2-Chlorophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
5-(4-Methylphenyl)-4H-1,2,4-triazole-3-thiolC₁₄H₁₁N₄SContains a methylphenyl group; exhibits antimicrobial activity
4-Amino-5-(4-Fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiolC₁₄H₁₁FN₄OSFluorinated derivative; shows antibacterial effects against resistant strains
5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiolC₁₅H₁₂ClN₄SChlorine substitution enhances biological activity; used in drug formulations

Uniqueness

The uniqueness of 5-(2-Chlorophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol lies in its specific combination of substituents that may enhance its biological activity compared to other triazoles. The presence of both chlorine and methyl groups allows for potential interactions that could improve efficacy against specific targets while minimizing toxicity.

The triazole-thiol core is typically synthesized through cyclocondensation reactions involving thiocarbohydrazide and substituted carboxylic acids or their derivatives. For 5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol, 2-chlorobenzoic acid reacts with thiocarbohydrazide under thermal or microwave-assisted conditions. The reaction proceeds via intermediate thiosemicarbazide formation, followed by cyclization to yield the triazole-thiol scaffold.

Di-2-pyridylthionocarbonate (DPT) serves as an efficient thiocarbonyl transfer reagent for synthesizing 4H-1,2,4-triazole-3-thiols from amines and hydrazides. For example, benzylamines or phenethylamines react with DPT to form isothiocyanate intermediates, which subsequently cyclize with hydrazides to produce the triazole-thiol core. This method is compatible with parallel synthesis and avoids purification of intermediates, making it suitable for high-throughput applications.

Key precursors:

  • 2-Chlorobenzoic acid: Introduces the 2-chlorophenyl substituent at position 5 of the triazole ring.
  • Thiocarbohydrazide:

XLogP3

4.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

328.0549453 g/mol

Monoisotopic Mass

328.0549453 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

Explore Compound Types